Fmoc-1-pyrrolidine-3-carboxylic acid

Descripción general

Descripción

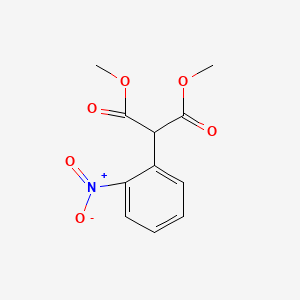

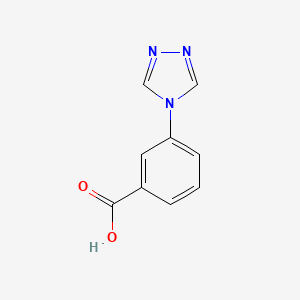

Fmoc-1-pyrrolidine-3-carboxylic acid is a derivative of pyrrolidine carboxylic acid, which is protected by the Fmoc (9-fluorenylmethoxycarbonyl) group. This protection is commonly used in peptide synthesis to prevent unwanted reactions at the amino group during the coupling of amino acids. The Fmoc group is known for its ease of removal under mild basic conditions, which is advantageous in solid-phase peptide synthesis (SPPS) .

Synthesis Analysis

The synthesis of Fmoc-protected amino acids, such as Fmoc-1-pyrrolidine-3-carboxylic acid, typically involves the protection of the amino group to allow for subsequent reactions to occur at other functional groups without interference. For example, enantiopure Fmoc-protected morpholine-3-carboxylic acid, a structurally similar compound, was synthesized through a five-step process that included reductive amination, intramolecular acetalization, hydrogenation, and acidic ester hydrolysis, demonstrating the complexity and multi-step nature of synthesizing such Fmoc-protected amino acids .

Molecular Structure Analysis

The molecular structure of Fmoc-1-pyrrolidine-3-carboxylic acid would include the pyrrolidine ring, a carboxylic acid group, and the Fmoc protective group. The Fmoc group itself is aromatic and hydrophobic, which can influence the self-assembly and interaction of the protected amino acid with other molecules .

Chemical Reactions Analysis

Fmoc-protected amino acids are key intermediates in peptide synthesis. They can undergo reactions such as glycosylation, where the unprotected carboxyl groups of Fmoc amino acids react with sugar acetates under Lewis acid promotion to yield glycopeptides . Additionally, Fmoc amino acids can be used to synthesize photocaged peptides, where the Fmoc group remains intact during the introduction of photosensitive groups on the side chains of other amino acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-1-pyrrolidine-3-carboxylic acid are influenced by the Fmoc group, which imparts hydrophobicity and contributes to the aromatic character of the molecule. These properties are crucial for the molecule's behavior in SPPS, as they affect solubility and reactivity. The Fmoc group also allows for the straightforward introduction of the amino acid into peptides without racemization, as demonstrated by the successful acylation of hydroxy-functionalized resins with Fmoc-protected amino acids . The Fmoc group's stability under certain conditions and its easy removal under others make it a versatile protecting group in the synthesis of complex peptides and peptidomimetics .

Aplicaciones Científicas De Investigación

“Fmoc-1-pyrrolidine-3-carboxylic acid” is an amino acid derivative that has gained attention in scientific research due to its unique properties and potential applications. It’s often used in the field of peptide synthesis .

One specific application mentioned is the synthesis of some tetrapeptides obtained from endomorphin-1 . In this process, each amino acid in turn is substituted with its homologue. The ability of these tetrapeptides to bind mu-opioid receptors depends on the specific amino acid substitutions .

-

Green Solid-Phase Peptide Synthesis

- Summary of the Application : This research focuses on expanding the available solvent space in green solid-phase peptide synthesis (SPPS). The study identifies pyrrolidine as an efficient base to enable Fmoc-removal in less polar solvent mixtures that also favor coupling reactions .

- Methods of Application : The study uses less polar binary solvent mixtures in combination with pyrrolidine for Fmoc-removal in each cycle of SPPS . The solvents used include dimethyl sulfoxide/ethyl acetate (1:9) and N-butylpyrrolidone/1,3-dioxolane (2:8 and 4:6) .

- Results or Outcomes : The use of less polar binary solvent mixtures in combination with pyrrolidine resulted in crude peptide purities comparable to or better than for DMF with piperidine in the SPPS of challenging peptide targets .

-

Antinociceptive Agent Synthesis

- Summary of the Application : A novel endomorphin-1 analogue (Tyr-L-beta-Pro-Trp-Phe-NH (2); Endo1-beta-Pro) more resistant to enzymatic hydrolysis than endomorphin-1 acts as a mu-opioid receptor agonist .

- Results or Outcomes : The Endo1-beta-Pro, s.c. injected in the mouse, is an effective antinociceptive agent .

Safety And Hazards

Fmoc-1-pyrrolidine-3-carboxylic acid is considered hazardous according to the OSHA Hazard Communication Standard . It is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It may cause serious eye irritation and may cause damage to organs through prolonged or repeated exposure .

Direcciones Futuras

The pyrrolidine ring, a key feature of Fmoc-1-pyrrolidine-3-carboxylic acid, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future of this compound and related compounds lies in the design of new pyrrolidine compounds with different biological profiles .

Propiedades

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c22-19(23)13-9-10-21(11-13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAMYYOQAAUXLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20411210 | |

| Record name | Fmoc-1-pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20411210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-1-pyrrolidine-3-carboxylic acid | |

CAS RN |

885951-89-3 | |

| Record name | Fmoc-1-pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20411210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride](/img/structure/B1309062.png)

![7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1309064.png)

![7-(4-Fluoro-phenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1309065.png)

![2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B1309083.png)